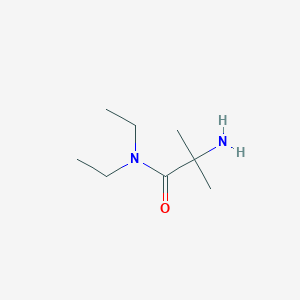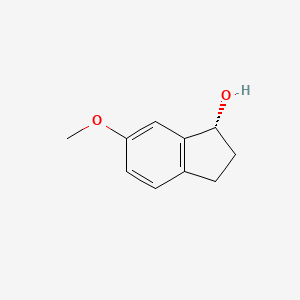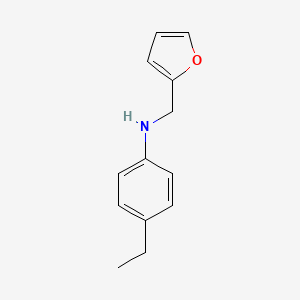![molecular formula C9H9ClN4S B1416351 3-chloro-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline CAS No. 1019390-95-4](/img/structure/B1416351.png)
3-chloro-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline
Overview
Description
Triazoles are a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms . They are known for their wide range of biological activities and are used in many fields such as medicine, agriculture, and materials science .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition . Another common method is the reaction of thiosemicarbazides with α,β-unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered ring containing two carbon atoms and three nitrogen atoms . The exact structure can vary depending on the specific compound and its substituents .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, and reactions with electrophiles at the C-5 position . They can also participate in click reactions, a type of chemical reaction used in bioconjugation .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary depending on their specific structure. For example, the compound 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-YL)benzophenone has a molecular weight of 297.74 g/mol and a XLogP3-AA value of 3.5 .Scientific Research Applications
Anticancer Activity
1,2,4-Triazole derivatives have been studied for their potential anticancer properties. Compounds in this class have shown selectivity against cancer cell lines, suggesting that “3-chloro-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline” could be explored for similar applications .
Antimicrobial Activity
These derivatives also exhibit antimicrobial activity. Changes in the structure can affect this activity, indicating a potential research avenue for our compound in developing new antimicrobial agents .
Medicinal Chemistry
The synthesis methodologies of 1,2,4-triazoles offer opportunities for introducing this moiety into biologically relevant compounds. This implies that our compound could be valuable in medicinal chemistry for designing new drugs .
Antimicrobial Efficacy
Further research into 1,2,3-triazole hybrids has shown antimicrobial efficacy, suggesting that similar hybrids could be synthesized with “3-chloro-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline” to evaluate its effectiveness against microbes .
Cytotoxic Activity
Thiazoles and related structures have been reported to exhibit cytotoxic activity against human tumor cell lines. This suggests a potential application in studying the cytotoxic effects of our compound on various cancer cells .
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known to have multidirectional biological activity . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with their targets and cause significant changes . For instance, they can inhibit the growth of certain viruses .
Biochemical Pathways
1,2,4-triazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds likely affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities of 1,2,4-triazole derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c1-14-5-12-13-9(14)15-8-3-2-6(11)4-7(8)10/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSCDROOJNZEQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![1-[(5-Chlorothiophen-2-yl)sulfonyl]-1,4-diazepane](/img/structure/B1416291.png)